4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid, sodium salt

CAS No.: 68966-53-0

Cat. No.: VC18467099

Molecular Formula: C26H19N4NaO8S2

Molecular Weight: 602.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68966-53-0 |

|---|---|

| Molecular Formula | C26H19N4NaO8S2 |

| Molecular Weight | 602.6 g/mol |

| IUPAC Name | sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonate |

| Standard InChI | InChI=1S/C26H20N4O8S2.Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);/q;+1/p-1/b2-1+,29-27?,30-28?; |

| Standard InChI Key | CQNXJSVLKPHNRI-OXEZCZPGSA-M |

| Isomeric SMILES | C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |

| Canonical SMILES | C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

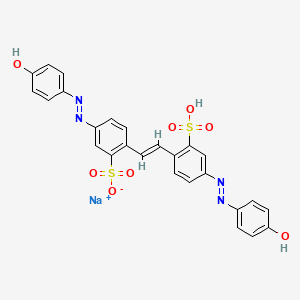

The compound’s systematic IUPAC name is sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonate . Its molecular formula, C₂₆H₁₉N₄NaO₈S₂, reflects a conjugation-rich system with a molecular weight of 602.6 g/mol . The structure comprises:

-

A stilbene core (trans-1,2-diphenylethylene) providing rigidity and planarity.

-

Two azo groups (–N=N–) linking the central stilbene to 4-hydroxyphenyl moieties.

-

Sulfonate groups (–SO₃⁻) at the 2 and 2' positions, enhancing water solubility via sodium counterions .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 68966-53-0 | |

| Molecular Formula | C₂₆H₁₉N₄NaO₈S₂ | |

| Molecular Weight | 602.6 g/mol | |

| Parent Compound (CID) | 135418505 (Direct Yellow 4 free acid) |

Synthesis and Structural Characterization

Spectroscopic and Chromatographic Analysis

-

UV-Vis Spectroscopy: The conjugated π-system absorbs strongly in the visible range (λₘₐₓ ~400–450 nm), consistent with yellow-orange hues .

-

Mass Spectrometry: High-resolution FAB-MS would exhibit a molecular ion peak at m/z 602.6, with fragmentation patterns corresponding to azo bond cleavage and sulfonate loss .

-

Thin-Layer Chromatography (TLC): Rₓ values aid in purity assessment, typically using polar stationary phases (e.g., silica gel) and ethanol/water mobile phases .

Applications in Dyeing and Industry

Textile Dyeing

As a direct dye, this compound binds to cellulose fibers (e.g., cotton, rayon) via hydrogen bonding and van der Waals interactions without requiring mordants . Key performance metrics include:

-

Color Fastness: Moderate to good resistance to washing and light, depending on fiber pretreatment.

-

Shade Range: Produces bright yellow shades, often blended with other dyes for broader color spectra.

Non-Textile Uses

-

Biological Staining: Potential use in histology due to affinity for polysaccharides.

-

Optical Brighteners: Structural analogs function as fluorescent whitening agents in paper and detergents .

Table 2: Comparative Fastness Properties of Direct Dyes

Toxicological and Environmental Considerations

Acute and Chronic Toxicity

While no direct studies on this compound exist, its parent acid (CID 135418505) and analogs show:

-

Low Oral Toxicity: LD₅₀ >2,000 mg/kg in rodents for similar azo dyes .

-

Non-Carcinogenicity: 2-year feed studies on 4,4'-diamino-2,2'-stilbenedisulfonic acid (a precursor) revealed no tumorigenic effects in rats or mice .

Ecotoxicology

-

Aquatic Toxicity: Azo dyes generally exhibit low biodegradability, posing risks to aquatic ecosystems. The sodium sulfonate groups may reduce bioaccumulation potential .

-

Regulatory Status: Complies with REACH regulations; listed under EINECS 273-442-7 .

Future Research Directions

-

Structure-Activity Relationships: Elucidate how hydroxyl and sulfonate group positioning affects dye affinity and toxicity.

-

Advanced Toxicology Models: Employ Hydractinia echinata metamorphosis assays to quantify ecotoxicological impacts .

-

Green Synthesis Routes: Develop solvent-free or catalytic methods to minimize waste generation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume